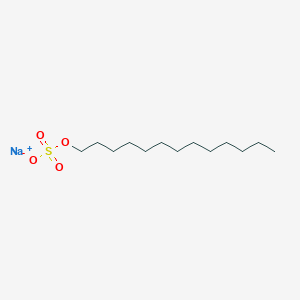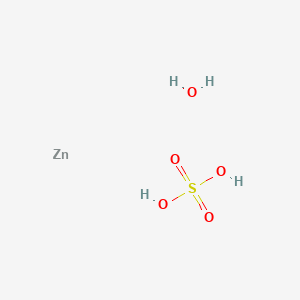
Florisil
Übersicht
Beschreibung
Florisil is a synthetic magnesium silicate with the empirical formula MgO3Si. It is a highly selective adsorbent used extensively in chromatography for the separation and purification of various compounds. This compound is known for its high affinity for polar compounds, making it particularly useful in the isolation of alcohols, amines, and other polar substances. It is also resistant to chemical degradation, which allows it to be used with a wide range of solvents and sample matrices .
Wirkmechanismus
Target of Action
Florisil, also known as Magnesium Metasilicate, is primarily used as an adsorbent in chromatography . Its primary targets are various analytes that need to be separated from interfering compounds prior to sample analysis . It is highly selective and ideal for sample preparation, column chromatography, clean-up methods, and for isolating, purifying, and separating samples .
Mode of Action
This compound works by increasing the pH of gastric juice via a neutralization reaction . It also precipitates colloidal silica, which can coat gastrointestinal mucosa, conferring further protection . In chromatography, it acts as an adsorbent, binding to the analytes and allowing for their separation based on their interaction with the this compound .
Biochemical Pathways
This compound’s mode of action primarily involves physical and chemical interactions rather than biochemical pathways. It is used in the separation of lipids and is effective in promoting [1,3]-sigmatropic shift of myceophenolic acid related allyl phenyl ethers . This indicates its role in influencing certain chemical reactions and separations.
Pharmacokinetics
Its effectiveness in chromatography is influenced by factors such as particle size and surface area .
Result of Action
The primary result of this compound’s action is the successful separation of analytes from interfering compounds, which is crucial for accurate sample analysis . It also increases the pH of gastric juice and precipitates colloidal silica, providing a protective coating to the gastrointestinal mucosa .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature, pH, and the presence of other compounds. Its effectiveness as an adsorbent in chromatography can be affected by the composition of the sample and the solvent used . In addition, its ability to increase the pH of gastric juice suggests that it may be more effective in acidic environments .
Biochemische Analyse
Biochemical Properties
Florisil is known for its role in promoting [1,3]-sigmatropic shift of myceophenolic acid related allyl phenyl ethers . It interacts with these biomolecules, facilitating their separation in biochemical reactions. The nature of these interactions is primarily physical, involving adsorption onto the surface of the this compound particles .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as an adsorbent in chromatography. It aids in the separation of lipids, which can influence cellular processes such as cell signaling pathways and gene expression
Molecular Mechanism
This compound exerts its effects at the molecular level through its physical properties. It has a high affinity for polar compounds, enabling it to bind and separate these molecules in chromatographic processes . This does not involve enzyme inhibition or activation, but rather physical adsorption onto the this compound particles .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and does not degrade over time . Its effects on cellular function, as observed in in vitro or in vivo studies, are consistent and do not show significant long-term changes .
Metabolic Pathways
This compound is involved in the separation and purification of various compounds in metabolic pathways during chromatographic processes
Transport and Distribution
As an adsorbent used in chromatography, it is not typically transported into cells or tissues
Subcellular Localization
As an adsorbent used in chromatography, this compound does not have a specific subcellular localization .
Vorbereitungsmethoden
Florisil is prepared through a synthetic route that involves the reaction of magnesium oxide with silicon dioxide. The reaction conditions typically involve high temperatures to ensure the formation of the magnesium silicate structure. Industrial production methods often involve the activation of the compound at temperatures around 650°C to 675°C to enhance its adsorptive properties .
Analyse Chemischer Reaktionen
Florisil undergoes various types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Florisil has a wide range of applications in scientific research, including:
Chemistry: Used as an adsorbent in column chromatography, gas chromatography, and thin-layer chromatography for the separation and purification of compounds
Industry: Applied in the purification of industrial products, such as the removal of pesticide residues from agricultural products and the purification of transformer oils
Vergleich Mit ähnlichen Verbindungen
Florisil is often compared with other adsorbents such as silica gel and alumina. While silica gel is also used for the separation of polar compounds, this compound has a higher affinity for certain substances, making it more effective in specific applications. Alumina, on the other hand, is more suitable for the separation of nonpolar compounds. The unique properties of this compound, such as its resistance to chemical degradation and high selectivity for polar compounds, make it a valuable tool in various scientific and industrial applications .
Similar Compounds
Silica Gel: Used for the separation of polar compounds but with different selectivity compared to this compound.
Alumina: More suitable for nonpolar compounds and has different adsorptive properties.
Activated Carbon: Used for adsorption but with a broader range of applications, including the removal of organic contaminants from water
Eigenschaften
IUPAC Name |
magnesium;dioxido(oxo)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.O3Si/c;1-4(2)3/q+2;-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHIFSZMMVMEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893966 | |
| Record name | Magnesium silicate (Mg(SiO3)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Green or brown odorless flakes; [Alfa Aesar MSDS] | |
| Record name | Magnesium metasilicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15323 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
8014-97-9, 13776-74-4, 63210-56-0 | |
| Record name | Magnesium oxide (MgO), mixt. with silica | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008014979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium metasilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013776744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Steatite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063210560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), magnesium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium silicate (Mg(SiO3)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Steatite (Mg(SiO3)) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM METASILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y27LXN39T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate](/img/structure/B7797747.png)


![sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7797784.png)






